Home > Products > Screening Compounds P104091 > 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide - 1170227-07-2

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Catalog Number: EVT-2918629
CAS Number: 1170227-07-2
Molecular Formula: C16H14N4O3S2
Molecular Weight: 374.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide

    Compound Description: This compound is identified as possessing two key structural features of c-Met inhibitors []. One is the '5 atoms regulation,' which refers to a specific spatial arrangement of atoms within the molecule. The other is the presence of a long chain capable of forming hydrogen bonds (either as a donor or acceptor), typically containing hydrogen, nitrogen, and oxygen atoms.

    Relevance: This compound shares the core structure of a thiazole ring substituted with a phenyl ring at the 2-position and a carboxamide group with 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide. The differences lie in the substituents on the thiazole and the carboxamide nitrogen. While 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide features a (methylsulfonyl)phenyl at the 2-position and a pyridin-3-yl group on the carboxamide, this compound has a methyl group and a 3-hydroxyphenyl group, respectively. This comparison highlights the structural variations within a family of compounds that can impact their biological activity and target specificity.
    []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

    Compound Description: Dasatinib is a marketed drug (Sprycel, BMS-345825) [] known for its potent and selective inhibition of various tyrosine kinases, leading to its application in treating specific types of leukemia.

    Relevance: Dasatinib and 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide belong to the same broad chemical class of thiazole-5-carboxamide derivatives []. Despite significant structural differences beyond the shared thiazole core, this classification emphasizes that variations in substituents can dramatically alter biological activity and target specificity. These differences allow exploration of a wider range of biological targets and potential therapeutic applications. []

N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives

    Compound Description: These derivatives represent a series of compounds investigated for their antimicrobial activities []. Studies have shown that they are effective against both Gram-positive bacteria, such as S. aureus and B. subtilis, and Gram-negative bacteria like E. coli and P. aeruginosa. The specific antimicrobial activity within this series was found to be sensitive to the substitution pattern on the benzyl groups, with some substitutions resulting in a loss of activity against specific strains.

(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoro-methylphenyl)thiazol-2-yl]benzenesulfonamide

    Compound Description: This compound is a potent and selective agonist of the human β3-adrenergic receptor []. It has been investigated for its pharmacokinetic properties in rats, dogs, and monkeys, revealing limitations in oral bioavailability primarily attributed to poor oral absorption and significant first-pass metabolism in the liver [].

    Relevance: The compound shares several structural features with 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide, including the presence of a thiazole ring, a pyridin-3-yl group, and a sulfonamide moiety [, ]. Despite significant differences in the overall structure, the shared features suggest the potential for exploring similar pharmacophoric elements and their impact on activity and metabolic stability in both compound series. This information could be valuable in designing analogs of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide with improved pharmacokinetic profiles. [] []

(R)-N-[4-[2-[ethyl[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

  • Relevance: The unsuccessful prodrug strategy of N-ethylation, employed on the related β3-adrenergic receptor agonist, provides valuable information for the development of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide []. This suggests that similar prodrug approaches based on N-alkylation might not be suitable for improving the oral bioavailability of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide. Alternative prodrug strategies or formulation approaches might be necessary to enhance its delivery and efficacy. []

(R)-N-[4-[2-[2-(3-pyridinyl)morpholin-4-yl]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)-phenyl]thiazol-2-yl]benzenesulfonamide

    Compound Description: This compound is another analog of the aforementioned β3-adrenergic receptor agonist, designed as a potential prodrug by incorporating a morpholine ring []. While it also exhibited low conversion to the parent compound (<3%), it demonstrated significantly improved oral bioavailability (56%) compared to the parent compound (4%) in monkeys. This finding suggests that reducing hydrogen bonding sites, as achieved with the morpholine substitution, could be a viable approach to enhancing oral bioavailability within this class of compounds.

    Relevance: The incorporation of a morpholine ring, as seen in this analog, provides a valuable structural modification strategy for potentially enhancing the oral bioavailability of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide []. Though structurally diverse, both compounds contain polar groups capable of hydrogen bonding, which can hinder membrane permeability and contribute to poor oral absorption. The success of the morpholine substitution in improving oral bioavailability, likely by reducing hydrogen bonding potential, suggests a potential avenue for optimizing the pharmacokinetic profile of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide. []

(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-2-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide

    Compound Description: This compound is a 2-pyridyl analog of the previously mentioned β3-adrenergic receptor agonists, designed based on the hypothesis that reducing hydrogen bonding sites could improve oral bioavailability []. This analog exhibited improved oral bioavailability in both rats and monkeys, supporting the idea that minimizing hydrogen bonding interactions can be a successful strategy for enhancing the pharmacokinetic properties of this compound class.

    Relevance: The successful improvement in oral bioavailability achieved by shifting the pyridinyl nitrogen from the 3-position to the 2-position, as seen in this analog, offers a valuable structural insight for potentially enhancing the pharmacokinetic profile of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide []. Both compounds feature a pyridinyl group. Exploring the effects of repositioning the nitrogen within the pyridinyl ring of 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide could be worthwhile to assess its impact on hydrogen bonding, overall polarity, and ultimately, its pharmacokinetic properties. []

N- [4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212)

    Compound Description: S32212 is characterized as a novel serotonin type 2C receptor inverse agonist and α2-adrenoceptor antagonist []. It exhibits negligible affinity for monoamine reuptake sites but demonstrates high affinity for constitutively active human 5-HT2C (h5-HT2C) receptors. This interaction leads to a reduction in basal Gαq activation, [3H]inositol-phosphate production, and the spontaneous association of h5-HT2C-Renilla luciferase receptors with β-arrestin2-yellow fluorescent protein.

    Relevance: S32212 and 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide share a carboxamide core structure and a substituted phenyl ring []. Despite significant structural differences, the inclusion of S32212 highlights the potential for exploring structural variations around the carboxamide core and their influence on biological activity and target specificity. []

4-[(2-methanesulfonylphenyl)amino]-N-(H3)methyl-6-[(pyridin-2- yl)amino]pyridazine-3-carboxamide

    Compound Description: This compound is a known inhibitor of Tyrosine-protein kinase receptor [].

    Relevance: This compound shares several structural features with 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide, including the presence of a methylsulfonylphenyl group, a pyridinyl group, and a carboxamide moiety []. The differences reside in the core heterocycle and the substitution pattern around the carboxamide. This comparison highlights the structural diversity within a family of compounds that can impact their biological activity and target specificity. []

Properties

CAS Number

1170227-07-2

Product Name

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

IUPAC Name

2-(4-methylsulfonylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.43

InChI

InChI=1S/C16H14N4O3S2/c1-25(22,23)13-6-4-11(5-7-13)19-16-20-14(10-24-16)15(21)18-12-3-2-8-17-9-12/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

KXAYOQDUZUABFG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.